methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 64624-41-5
VCID: VC4998883
InChI: InChI=1S/C12H15ClN2O3/c1-8-3-4-9(11(16)18-2)7-10(8)15-12(17)14-6-5-13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17)
SMILES: CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NCCCl
Molecular Formula: C12H15ClN2O3
Molecular Weight: 270.71

methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate

CAS No.: 64624-41-5

Cat. No.: VC4998883

Molecular Formula: C12H15ClN2O3

Molecular Weight: 270.71

* For research use only. Not for human or veterinary use.

methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate - 64624-41-5

Specification

CAS No. 64624-41-5
Molecular Formula C12H15ClN2O3
Molecular Weight 270.71
IUPAC Name methyl 3-(2-chloroethylcarbamoylamino)-4-methylbenzoate
Standard InChI InChI=1S/C12H15ClN2O3/c1-8-3-4-9(11(16)18-2)7-10(8)15-12(17)14-6-5-13/h3-4,7H,5-6H2,1-2H3,(H2,14,15,17)
Standard InChI Key KJDGUXHJHGORBS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)OC)NC(=O)NCCCl

Introduction

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate is an organic compound belonging to the benzoate family. It features a methyl ester group attached to a benzoic acid structure, which is further substituted with a 2-chloroethyl carbamoyl group. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties and reactivity .

Synthesis and Industrial Production

The synthesis of methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate typically involves multiple steps, which can be optimized using continuous flow reactors and automated systems to enhance yield and purity. Industrial production focuses on optimizing reaction conditions such as temperature, pressure, and concentration for efficiency.

Potential Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry due to its ability to interact with biological molecules. The carbamoyl group can form covalent bonds with nucleophilic sites in proteins and DNA, which may inhibit enzyme activity or interfere with DNA replication processes. This interaction is crucial for understanding its potential as a pharmaceutical agent.

Chemical Reactions and Modifications

Methyl 3-{[(2-chloroethyl)carbamoyl]amino}-4-methylbenzoate can undergo various chemical reactions that are significant in modifying its structure for potential therapeutic applications. These reactions involve altering the carbamoyl group or the chloroethyl chain to enhance its biological activity.

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